
3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a hydroxyphenyl group, and an enone moiety, which contribute to its diverse reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one typically involves the condensation of 4-hydroxyaniline with a pyridine derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The enone moiety can be reduced to form saturated ketones.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated ketones.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent targeting specific diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For instance, its hydroxyphenyl group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid derivatives: Known for their antimicrobial activity.
4-Hydroxyphenylpyruvate: Involved in metabolic pathways and enzyme inhibition.
Uniqueness
3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one stands out due to its unique combination of a pyridine ring and an enone moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H14N2O2 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxyanilino)-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-13-4-6-14(18)7-5-13)9-15(19)12-3-2-8-16-10-12/h2-10,17-18H,1H3/b11-9+ |
Clave InChI |
YJVDMNPGQGXXGJ-PKNBQFBNSA-N |
SMILES isomérico |
C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=C(C=C2)O |
SMILES canónico |
CC(=CC(=O)C1=CN=CC=C1)NC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


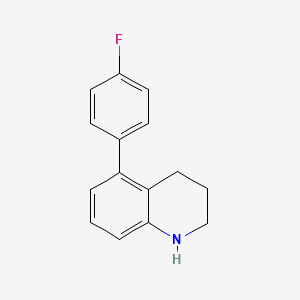
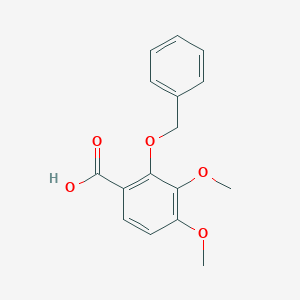
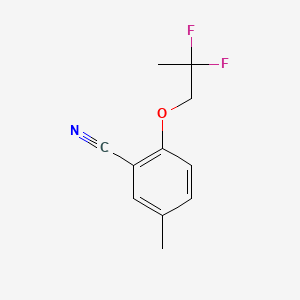

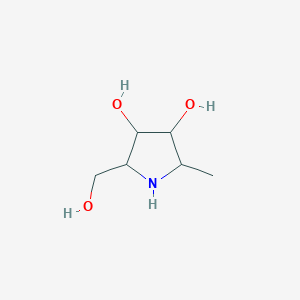
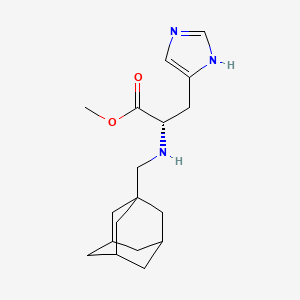
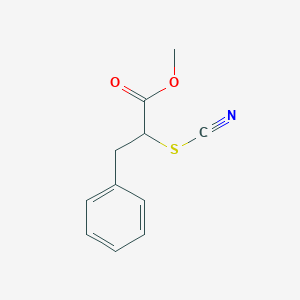

![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)
![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)




